molecular formula C16H22N6O B12263813 4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12263813
M. Wt: 314.39 g/mol
InChI Key: PKIZOZBSVQXKFK-UHFFFAOYSA-N
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Description

4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves multiple steps. One common synthetic route includes the reaction of 2-chloropyrimidine with 4-(2-isopropylpyrimidin-4-yl)piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis, making it a potential anti-fibrotic agent .

Comparison with Similar Compounds

Similar compounds to 4-Methoxy-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine include other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with unique molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

4-methoxy-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H22N6O/c1-12(2)15-17-6-4-13(19-15)21-8-10-22(11-9-21)16-18-7-5-14(20-16)23-3/h4-7,12H,8-11H2,1-3H3

InChI Key

PKIZOZBSVQXKFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)OC

Origin of Product

United States

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